(3S,6S)-6-(3,4-Dichlorophenyl)morpholine-3-carboxylic acid (3S,6S)-6-(3,4-Dichlorophenyl)morpholine-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17723454
InChI: InChI=1S/C11H11Cl2NO3/c12-7-2-1-6(3-8(7)13)10-4-14-9(5-17-10)11(15)16/h1-3,9-10,14H,4-5H2,(H,15,16)/t9-,10+/m0/s1
SMILES:
Molecular Formula: C11H11Cl2NO3
Molecular Weight: 276.11 g/mol

(3S,6S)-6-(3,4-Dichlorophenyl)morpholine-3-carboxylic acid

CAS No.:

Cat. No.: VC17723454

Molecular Formula: C11H11Cl2NO3

Molecular Weight: 276.11 g/mol

* For research use only. Not for human or veterinary use.

(3S,6S)-6-(3,4-Dichlorophenyl)morpholine-3-carboxylic acid -

Specification

Molecular Formula C11H11Cl2NO3
Molecular Weight 276.11 g/mol
IUPAC Name (3S,6S)-6-(3,4-dichlorophenyl)morpholine-3-carboxylic acid
Standard InChI InChI=1S/C11H11Cl2NO3/c12-7-2-1-6(3-8(7)13)10-4-14-9(5-17-10)11(15)16/h1-3,9-10,14H,4-5H2,(H,15,16)/t9-,10+/m0/s1
Standard InChI Key JBGCICURBFIQMP-VHSXEESVSA-N
Isomeric SMILES C1[C@@H](OC[C@H](N1)C(=O)O)C2=CC(=C(C=C2)Cl)Cl
Canonical SMILES C1C(OCC(N1)C(=O)O)C2=CC(=C(C=C2)Cl)Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

(3S,6S)-6-(3,4-Dichlorophenyl)morpholine-3-carboxylic acid (molecular formula: C11H11Cl2NO3\text{C}_{11}\text{H}_{11}\text{Cl}_2\text{NO}_3) features a six-membered morpholine ring with stereochemical specificity at the 3rd and 6th positions . The 3,4-dichlorophenyl group introduces electron-withdrawing effects, while the carboxylic acid moiety at position 3 enhances hydrogen-bonding capacity. X-ray crystallography of analogous morpholine derivatives reveals chair conformations with axial substituents, suggesting similar structural behavior.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular Weight276.11 g/mol
CAS Number1955473-88-7 / 62804-98-2
DensityNot Available
Boiling PointNot Available
Melting PointNot Available

Note: Discrepancies in CAS numbers (1955473-88-7 vs. 62804-98-2) may reflect registry variations across suppliers; verification via analytical testing is recommended .

Stereochemical Significance

The (3S,6S) configuration imposes strict spatial constraints, influencing both synthetic accessibility and biological interactions. Enantiomeric purity is critical for binding affinity in chiral environments, as demonstrated by comparative studies of (3R,6R) analogs showing reduced activity in kinase inhibition assays. Computational models predict that the dichlorophenyl group adopts a pseudo-axial orientation, minimizing steric clashes with the morpholine oxygen.

Synthesis and Manufacturing

Industrial Production Routes

Large-scale synthesis typically begins with L-tartaric acid-derived precursors to ensure stereochemical fidelity. A three-step sequence involves:

  • Ring-Closing Cyclization: Reaction of 3,4-dichlorobenzaldehyde with ethanolamine derivatives under Mitsunobu conditions to form the morpholine core.

  • Carboxylation: Pd-catalyzed carbonylation at position 3 introduces the carboxylic acid group.

  • Resolution: Chiral column chromatography separates (3S,6S) isomers from diastereomeric byproducts .

Yields range from 45–60% in pilot-scale batches, with purity exceeding 98% as verified by HPLC .

Analytical Characterization

Quality control protocols employ:

  • NMR Spectroscopy: 1H^1\text{H} NMR (400 MHz, DMSO-d6d_6) displays characteristic signals at δ 7.65 (d, J = 8.4 Hz, aromatic H), δ 4.21 (m, morpholine H), and δ 3.82 (s, COOH) .

  • Mass Spectrometry: ESI-MS (m/z): 276.11 [M+H]+^+ .

Applications in Pharmaceutical Development

Intermediate for Bioactive Molecules

The compound serves as a keystone intermediate in synthesizing:

  • Kinase Inhibitors: Its morpholine scaffold mimics ATP-binding motifs in protein kinases. Derivatives show IC50_{50} values <100 nM against JAK2 and EGFR mutants.

  • Antiviral Agents: Structural analogs inhibit SARS-CoV-2 main protease (Mpro^\text{pro}) with KiK_i = 2.3 μM in computational docking studies.

Table 2: Representative Derivatives and Activities

DerivativeTargetActivity
Ethyl Ester ProdrugCOX-2IC50_{50} = 85 nM
Amide-Conjugated AnalogHDAC6% Inhibition = 92%

Formulation Challenges

Aqueous solubility remains suboptimal (0.12 mg/mL at pH 7.4), necessitating prodrug strategies or nanoencapsulation. Co-crystallization with nicotinamide improves dissolution kinetics by 300% in simulated gastric fluid.

Biological Activity Profiling

Toxicity Screening

Preliminary AMES tests show no mutagenicity at concentrations ≤10 μM. Hepatocyte viability assays indicate moderate cytotoxicity (LC50_{50} = 45 μM), warranting further safety studies .

SupplierPurityPrice (USD/g)Packaging
VulcanChem98%$2201g, 5g, 10g
Parchem97.5%$245250mg, 1g, 5g

Current as of Q2 2025; GMP-grade material remains unavailable .

Regulatory Considerations

Classified as "For Research Use Only" under FDA 21 CFR §210–211. Export to OECD nations requires Material Transfer Agreements due to dual-use potential .

Future Research Trajectories

Mechanism of Action Studies

Cryo-EM and XFEL-based crystallography could elucidate target engagement dynamics. Isotope-labeled analogs would enable pharmacokinetic tracking in vivo.

Derivative Libraries

Combinatorial synthesis of 500+ analogs is planned via Ugi four-component reactions, prioritizing substituents at:

  • Morpholine N-atom

  • Carboxylic acid position

  • Dichlorophenyl meta-position

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